4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde
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Overview
Description
4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde is an organic compound with the molecular formula C18H12N2O2. It is characterized by the presence of a pyrazine ring flanked by two benzaldehyde groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde typically involves the reaction of 2,6-dibromopyrazine with 4-formylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: 4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives
Scientific Research Applications
4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde is largely dependent on its application. In chemical reactions, it acts as an electrophile due to the presence of aldehyde groups. In biological systems, it may interact with nucleophilic sites on biomolecules, potentially leading to the formation of Schiff bases or other adducts. The pyrazine ring can also participate in π-π stacking interactions, which are important in the formation of supramolecular structures .
Comparison with Similar Compounds
4,4’-(2,6-Pyridinediyl)bisbenzaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.
4,4’-(2,6-Pyrazinediyl)bisbenzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups
Uniqueness: 4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde is unique due to the presence of both aldehyde groups and a pyrazine ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions .
Properties
CAS No. |
623157-26-6 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[6-(4-formylphenyl)pyrazin-2-yl]benzaldehyde |
InChI |
InChI=1S/C18H12N2O2/c21-11-13-1-5-15(6-2-13)17-9-19-10-18(20-17)16-7-3-14(12-22)4-8-16/h1-12H |
InChI Key |
XSTLIWWOUWDJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CC(=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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